N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine
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Overview
Description
N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two ethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl): Contains additional nitro groups and propyl groups.
Uniqueness
N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C11H15F3N2 |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3-N,3-N-diethyl-4-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-7-8(15)5-6-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3 |
InChI Key |
REZWOZNKSMMTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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